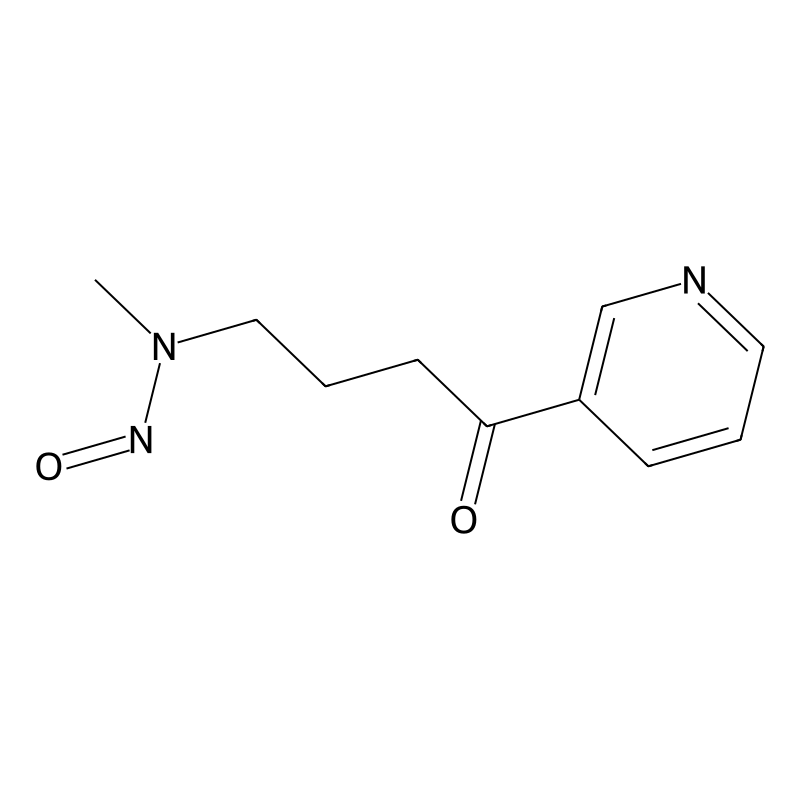

4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble in water and organic solvents

Synonyms

Canonical SMILES

NNK as a Carcinogen and Biomarker of Tobacco Exposure

4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone, also known as NNK, is a potent carcinogen found in tobacco and tobacco products, including cigarettes, cigars, chewing tobacco, and snuff []. Research has demonstrated that NNK is produced during the curing process of tobacco []. Following exposure to tobacco smoke or smokeless tobacco products, NNK is metabolized in the body to 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL) []. The presence of NNAL in urine is a reliable biomarker for NNK exposure, which can be used to assess tobacco use in individuals [].

Studies have shown that NNK causes cancer in animal models, particularly lung cancer []. This has led researchers to investigate the mechanisms by which NNK contributes to carcinogenesis.

NNK and Mechanisms of Carcinogenesis

Research suggests that NNK exerts its carcinogenic effects through several mechanisms, including:

- DNA alkylation: NNK can be metabolized into reactive intermediates that damage DNA by forming adducts with DNA bases []. These DNA adducts can lead to mutations and ultimately cancer development.

- DNA methylation: NNK exposure can induce changes in DNA methylation patterns, which can silence the expression of tumor suppressor genes and promote cancer cell growth [].

NNK as a Research Tool

Due to its well-established role in tobacco-induced carcinogenesis, NNK is a valuable tool for scientific research. Researchers utilize NNK in animal models to study the mechanisms of tobacco-related cancers and to develop strategies for cancer prevention and treatment.

Here are some examples of how NNK is used in scientific research:

4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone, commonly referred to as NNK, is a potent tobacco-specific nitrosamine derived from nicotine. It is primarily formed during the curing and processing of tobacco, as well as during the combustion of tobacco products. NNK is known for its significant role in human tobacco-related cancers, particularly lung cancer, due to its ability to induce mutations in DNA. It is present in cigarette smoke at concentrations ranging from 20 to 280 ng per cigarette and is not produced by electronic cigarettes due to lower combustion temperatures .

NNK undergoes various chemical transformations, particularly in biological systems. It is primarily activated by cytochrome P450 enzymes, specifically CYP2A6 and CYP2B6. These enzymes convert NNK into reactive metabolites that can alkylate DNA, leading to mutagenic effects. The nitrosamine can also participate in oxidation reactions, producing various derivatives that may have different biological activities .

As a procarcinogen, NNK requires metabolic activation to exert its carcinogenic effects. The activated forms of NNK can bind to DNA, resulting in the formation of DNA adducts that contribute to mutagenesis and ultimately cancer development. Studies indicate that exposure to NNK is associated with increased incidences of tumors in various animal models, including lung and nasal tumors . Additionally, NNK has been shown to exhibit immunosuppressive properties, affecting the immune response in exposed individuals .

NNK is synthesized naturally during the curing and smoking processes of tobacco. It can also be produced through laboratory methods involving the nitrosation of nicotine or related compounds. For instance, NNK can be synthesized by reacting nicotine with nitrous acid under controlled conditions. This process typically involves the following steps:

- Preparation of Nitrous Acid: Generated from sodium nitrite and hydrochloric acid.

- Nitrosation Reaction: Nicotine is treated with nitrous acid at low temperatures to form NNK.

- Purification: The product is purified using chromatography techniques to isolate NNK from other by-products .

NNK serves primarily as a research compound in toxicology and cancer studies due to its potent carcinogenic properties. It is utilized in:

- Cancer Research: To understand mechanisms of tobacco-induced carcinogenesis.

- Toxicology Studies: To evaluate the effects of tobacco smoke components on human health.

- Pharmacological Research: As a model compound for studying drug metabolism and enzyme interactions .

Research on NNK has focused on its interactions with various biological molecules, particularly proteins involved in metabolic pathways. Interaction studies have shown that NNK can inhibit certain enzymes while activating others involved in detoxification processes. This duality complicates its biological effects and contributes to its carcinogenic potential. Additionally, studies have indicated that NNK may interact with signaling pathways related to cell proliferation and apoptosis, further elucidating its role in cancer development .

NNK belongs to a class of compounds known as nitrosamines, which are characterized by their nitrogen-containing functional groups and their potential carcinogenicity. Here are some similar compounds:

NNK's uniqueness lies in its specific formation from nicotine during tobacco processing and its distinct metabolic activation pathway leading to carcinogenesis. Its structural features allow it to interact specifically with cytochrome P450 enzymes, differentiating it from other nitrosamines that may have different activation mechanisms or biological effects .

Molecular Formula and Weight

4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone possesses the molecular formula C₁₀H₁₃N₃O₂ with a molecular weight of 207.23 grams per mole [1] [3] [4]. The monoisotopic mass has been precisely determined as 207.100777 atomic mass units [4] [5] [6]. The compound is registered under Chemical Abstracts Service number 64091-91-4, providing unambiguous identification in chemical databases [3] [7] [6].

Table 1: Physical and Chemical Properties of 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone

| Property | Value | Source/Reference |

|---|---|---|

| Molecular Formula | C₁₀H₁₃N₃O₂ | PubChem, ChemSpider |

| Molecular Weight (g/mol) | 207.23 | Multiple sources |

| Monoisotopic Mass | 207.100777 | HMDB, ChemSpider |

| CAS Registry Number | 64091-91-4 | Multiple databases |

| Melting Point (°C) | 63-65 | Chemical Book, IARC |

| Boiling Point (°C) | 346.25 (rough estimate) | Chemical Book |

| Flash Point (°C) | 9 | Chemical Book |

| Density (g/mL) | 1.1933 (rough estimate) | Chemical Book |

| pKa (predicted) | 3.19±0.10 | Chemical Book |

| LogP | 1.65770 | ChemSrc |

| Color/Appearance | Pale yellow crystalline solid | CAMEO Chemicals, IARC |

| Stability | Sensitive to light and air | CAMEO Chemicals, Chemical Book |

| Solubility (DMF) | 30 mg/mL | LGC Standards |

| Solubility (DMSO) | 25 mg/mL | LGC Standards |

| Solubility (Ethanol) | 25 mg/mL | LGC Standards |

| Storage Temperature | -20°C | LGC Standards |

Structural Characteristics and Functional Groups

The molecular architecture of 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone incorporates several distinct functional groups that define its chemical behavior. The International Union of Pure and Applied Chemistry name for this compound is 4-[methyl(nitroso)amino]-1-(pyridin-3-yl)butan-1-one, which systematically describes its structural components [1] [4] [6].

The pyridine ring constitutes a six-membered aromatic heterocycle containing one nitrogen atom and five carbon atoms, positioned at the 3-position relative to the ketone linkage [2] [8]. This aromatic system exhibits electron-withdrawing characteristics due to the electronegative nitrogen atom, influencing the overall electron distribution within the molecule [8] [9].

The carbonyl functional group represents a ketone moiety where the carbon atom forms a double bond with oxygen, creating a polar bond with the carbon bearing a partial positive charge and the oxygen carrying a partial negative charge [10] [11]. This polarity significantly affects the compound's physical properties, including its boiling point elevation and solubility characteristics [10].

The nitrosamine group, specifically the N-methylnitrosoamine functionality, comprises the nitrogen-nitrogen-oxygen arrangement with a methyl substituent [1] [3]. This structural feature represents the metabolically active component of the molecule, capable of undergoing enzymatic transformation to reactive intermediates [2] [12].

Table 2: Structural Components and Characteristics

| Component/Feature | Description/Value | Significance |

|---|---|---|

| Pyridine Ring | 3-pyridyl moiety, 6-membered aromatic heterocycle | Aromatic system, electron-withdrawing |

| Carbonyl Group (C=O) | Ketone functional group at position 1 | Electrophilic center, polar bond |

| Nitrosamine Group (N-N=O) | N-methylnitrosoamine at position 4 | Metabolically activated moiety |

| Methyl Group (CH₃) | Attached to nitrosamine nitrogen | Alkylating group upon activation |

| Butyl Chain (C₄) | Four-carbon aliphatic chain connecting functional groups | Flexible linker, lipophilic character |

| IUPAC Name | 4-[methyl(nitroso)amino]-1-(pyridin-3-yl)butan-1-one | Standard nomenclature identifier |

| InChI Key | FLAQQSHRLBFIEZ-UHFFFAOYSA-N | Unique molecular identifier |

| SMILES | CN(CCCC(=O)C1=CN=CC=C1)N=O | Structural representation |

Physical Properties and Stability

4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone manifests as a pale yellow crystalline solid under standard conditions [3] [13] [14]. The melting point ranges from 63 to 65 degrees Celsius, indicating moderate thermal stability in the solid state [3] [13]. The estimated boiling point of 346.25 degrees Celsius reflects the compound's relatively high molecular weight and intermolecular forces [3].

The compound exhibits a remarkably low flash point of 9 degrees Celsius, classifying it as a highly flammable substance requiring careful handling procedures [3] [15]. The estimated density of 1.1933 grams per milliliter suggests the compound is denser than water, which influences its behavior in aqueous systems [3].

Regarding chemical stability, 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone demonstrates sensitivity to prolonged exposure to air and light [3] [14]. This photosensitivity necessitates storage under controlled conditions, typically at temperatures below -20 degrees Celsius in amber containers to prevent degradation [3] [16].

The compound's solubility profile indicates moderate solubility in polar aprotic solvents, with solubilities of 30 milligrams per milliliter in dimethylformamide, 25 milligrams per milliliter in dimethyl sulfoxide, and 25 milligrams per milliliter in ethanol [3] [16]. These solubility characteristics reflect the compound's amphiphilic nature, possessing both polar and nonpolar structural components.

Chemical Reactivity

The chemical reactivity of 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone stems from its multiple functional groups, each contributing distinct reactive properties. As a nitrosamine derivative, the compound functions as a chemical base capable of neutralizing acids to form salts with water elimination [3] [14]. These acid-base reactions are characteristically exothermic, with the heat evolution being largely independent of the amine's basic strength [14].

The ketone functionality renders the molecule reactive toward various nucleophiles and reducing agents [14] [11]. Ketones typically react with reducing agents such as hydrides, alkali metals, and nitrides, generating flammable hydrogen gas and substantial heat [14]. The carbonyl carbon serves as an electrophilic center, susceptible to nucleophilic addition reactions due to its partial positive charge [10] [11].

Chemical incompatibilities include strong oxidizing agents, isocyanates, halogenated organics, peroxides, phenolic compounds, epoxides, anhydrides, and acid halides [3] [14]. The compound may generate flammable gaseous hydrogen when combined with strong reducing agents, creating potential fire hazards [14].

The nitrosamine group undergoes metabolic activation through cytochrome P450-mediated hydroxylation reactions, particularly α-methyl and α-methylene hydroxylation pathways [2] [12] [17]. These biotransformation processes generate reactive intermediates capable of forming covalent adducts with deoxyribonucleic acid, contributing to the compound's biological activity [18] [12] [17].

Structure-Activity Relationships

The structure-activity relationships of 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone are intimately connected to its metabolic activation pathways and subsequent formation of deoxyribonucleic acid adducts. The α-methyl hydroxylation pathway produces α-hydroxymethyl-4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone, which spontaneously decomposes to formaldehyde and 4-(3-pyridyl)-4-oxobutane-1-diazohydroxide [12] [17]. This diazohydroxide intermediate readily reacts with deoxyribonucleic acid to form pyridyloxobutyl adducts, particularly O⁶-pyridyloxobutyl-2'-deoxyguanosine [17].

The alternative α-methylene hydroxylation pathway generates α-methylenehydroxy-4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone, which rapidly decomposes to methane diazohydroxide and keto aldehyde [12] [17]. The methane diazohydroxide species methylates deoxyribonucleic acid, forming adducts such as 7-methylguanine and O⁶-methylguanine [18] [12].

Structure-activity relationship studies have demonstrated that specific structural features are essential for biological activity [19] [20] [21]. The methylenedioxy functional group proves critical for chemopreventive activity when evaluating structural analogs, while the lactone functional group tolerates various modifications without complete loss of activity [19] [21].

The pyridine ring system contributes to the compound's electron distribution and overall molecular geometry [22] [9]. Computational studies indicate that carbon-carbon bond lengths in the pyridine ring range from 1.38 to 1.42 Angstroms, with variations depending on proximity to the substituent at the 3-position [9]. The carbon-nitrogen bond lengths range from 1.32 to 1.34 Angstroms, consistent with aromatic character [9].

Comparative structure-activity relationship investigations with isothiocyanate inhibitors reveal that compounds with longer alkyl chains, such as 4-phenylbutyl isothiocyanate and 6-phenylhexyl isothiocyanate, exhibit greater inhibitory potency against 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone-induced effects than shorter chain analogs [20]. These findings suggest that molecular size and lipophilicity influence the compound's biological interactions and susceptibility to inhibition.

Purity

Physical Description

Pale yellow solid; [CAMEO] White solid; [MSDSonline]

Solid

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Density

LogP

Decomposition

Appearance

Melting Point

63 °C

64 °C

Storage

UNII

GHS Hazard Statements

H301 (84.44%): Toxic if swallowed [Danger Acute toxicity, oral];

H317 (91.11%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H351 (91.11%): Suspected of causing cancer [Warning Carcinogenicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Mechanism of Action

4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone and N'-nitrosonornicotine are the most abundant strong carcinogens in smokeless tobacco; uptake and metabolic activation in smokeless tobacco users have been clearly observed. In rats, combined application of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone and N'-nitrosonornicotine induced oral tumors consistent with their induction by smokeless tobacco. One of the mechanisms of carcinogenicity is cytochrome P450-mediated alpha-hydroxylation, which leads to the formation of DNA and hemoglobin adducts that are commonly detected in users of tobacco.

Structure-activity studies suggest that both DNA methylation and pyridyloxobutylation are important in NNK-induced lung tumorigenesis in rats.

Persistent O6-MeGua is the critical determinant of lung tumor induction in A/J mice, but does not account for differences in sensitivity to NNK induced lung tumorigenesis between A/J and C57BL/6 mice. ... Levels of O6-methylguanine (O6-MedGuo) measured 96 hr after treatment of A/J mice correlate strongly with tumor multiplicity, independent of the source of the methylating agent, e.g. NNK ... . In addition, GC to AT transitions in codon 12 of the K-ras gene are observed in a high percentage of lung tumors induced by NNK in A/J mice, consistent with the importance of O6-MeGua. ... Pyridyloxobutyl adducts inhibit O6-alkylguanine-DNA alkyltransferase (AGT), the enzyme responsible for the repair of O6-MedGuo. Since O6-MedGuo is also formed by metabolic activation of NNK, this phenomenon is probably important in the persistence of O6-MedGuo in NNK-exposed tissues.

For more Mechanism of Action (Complete) data for 4-(N-Nitrosomethylamino)-1-(3-pyridyl)-1-butanone (13 total), please visit the HSDB record page.

Vapor Pressure

Pictograms

Acute Toxic;Irritant;Health Hazard

Other CAS

64091-91-4

Absorption Distribution and Excretion

Absorption of NNK in smokeless tobacco users was demonstrated by the detection of its metabolites, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL) and NNAL-glucuronide (Gluc), in plasma and urine and of NNAL-N-oxide in urine. Similar results have been obtained in smokers, although only NNAL has been reported in plasma. NNAL-N-Gluc comprised 50 +/- 25% of total NNAL-Gluc in the urine of smokers and 24 +/- 12% in snuff-dippers. Toombak users excreted exceptionally high levels of NNAL and NNAL-Gluc (0.12 to 0.14 mg per day), which demonstrated a higher uptake of NNK by humans than of any other non-occupational carcinogen.

4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL), but not NNAL-Gluc, was detected in the amniotic fluid of mothers who smoked. Both NNAL and NNAL-Gluc were detected in the urine of neonates born to mothers who smoked, but not in the urine of newborns of nonsmoking mothers. These results indicate that NNK is converted to NNAL in the mother, and that NNAL crosses the placental barrier and is absorbed and metabolized to NNAL-Gluc in the late stages of fetal development. /NNAL/

4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL) and NNAL-Gluc are excreted in the urine more slowly than would be expected, based on their structures, after cessation of smoking or smokeless tobacco use. One week after smoking cessation, 34.5% of baseline NNAL plus NNALGluc was detected in urine, whereas the corresponding values for the structurally related compounds cotinine and nicotine were 1.1 and 0.5%, respectively. Even 6 weeks after cessation, 7.6% of the original levels of NNAL plus NNAL-Gluc remained. The distribution half-life of NNAL and NNAL-Gluc was 3 to 4 days, while the elimination half-life was 40 to 45 days. Total body clearance of NNAL was estimated to be 61.4 +/- 35.4 mL/min, and the volume of distribution in the beta-phase was estimated to be 3800 +/- 2100 L, which indicates substantial distribution into tissues. After cessation of smokeless tobacco use, the distribution half-lives of NNAL (1.32 +/- 0.85 versus 3.35 +/- 1.86 days) and NNAL-Gluc (1.53 +/- 1.22 versus 3.89 +/- 2.43 days) were significantly shorter than those in smokers. There were no significant differences in the terminal half-lives. /NNAL/

For more Absorption, Distribution and Excretion (Complete) data for 4-(N-Nitrosomethylamino)-1-(3-pyridyl)-1-butanone (10 total), please visit the HSDB record page.

Metabolism Metabolites

NNK can be converted to the pyridine oxidation products 4-(methylnitrosamino)-1-[3- (6-hydroxypyridyl)]-1-butanone (6-HONNK) and NNK-N-oxide. Denitrosation of NNK followed by oxidation produces myosmine. NNK can replace nicotinamide in NADP+ or NADPH, to yield NNK adenosine dinucleotide phosphate ((NNK)ADP+) and (NNK)ADPH (reduced form). Carbonyl reduction of NNK produces NNAL which can be conjugated by glucuronidation giving four diastereomers of NNAL-Gluc: two isomers of 4- (methylnitrosamino)-1-(3-pyridyl)-1-(O-beta-D-glucopyranuronosyl)butane (NNAL-O-Gluc) and two isomers of 4-(methylnitrosamino)-1-(3-pyridyl-N-beta-D-glucopyranuronosyl)-1- butanolonium inner salt (NNAL-N-Gluc). NNAL is also converted to NNAL-N-oxide and NNAL(ADP+).

Alpha-Hydroxylation of NNK and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL) leads to DNA and hemoglobin adducts. Hydroxylation of the NNK methyl group gives 4-(hydroxymethylnitrosamino)-1-(3-pyridyl)-1-butanone (alpha-HOMeNNK) which can be conjugated as a glucuronide, alpha-HOMeNNK-Gluc. -HOMeNNK spontaneously decomposes to 4-oxo-4-(3-pyridyl)-1-butanediazohydroxide (POB-DZH) and formaldehyde. POB-DZH reacts with water to give 4-hydroxy-1-(3-pyridyl)- 1-butanone (HPB) which can be conjugated as its glucuronide, HPB-Gluc. POB-DZH also reacts with DNA and haemoglobin to produce a series of adducts. Alpha-Hydroxylation of the NNK methylene group produces 4-(methylnitrosamino)-1-(3-pyridyl)- 1-(4-hydroxy)butanone (alpha-HOMethyleneNNK). This metabolite spontaneously decomposes to 4-(3-pyridyl)-4-oxobutanal (keto aldehyde) and methanediazohydroxide (Me- DZH). Keto aldehyde is further metabolized to 4-(3-pyridyl)-4-oxobutanoic acid (keto acid) which in turn can be converted to 4-hydroxy-4-(3-pyridyl)butanoic acid (hydroxy acid). Me-DZH reacts with water to yield methanol and with DNA to produce methyl adducts as shown in Figures 2 and 5. NNAL similarly undergoes alpha-hydroxylation at its methylene group to yield 4-(methylnitrosamino)-1-(3-pyridyl)-1-(4-hydroxy)butanol (alpha-HOMethyleneNNAL) and at its methyl group to yield 4-(hydroxymethylnitrosamino)-1-(3-pyridyl)- 1-butanol (alpha-HOMeNNAL). Alpha-HOMethyleneNNAL spontaneously decomposes to Me- DZH and 5-(3-pyridyl)-2-hydroxytetrahydrofuran (lactol), which can be converted to hydroxy acid. Alpha-HOMeNNAL spontaneously decomposes to 4-hydroxy-4-(3-pyridyl)-1- butanediazohydroxide (PHB-DZH) and formaldehyde. PHB-DZH reacts with water to yield 4-(3-pyridyl)butane-1,4-diol (diol), cyclizes to 2-(3-pyridyl)tetrahydrofuran (pyridylTHF) and reacts with DNA and hemoglobin to produce adducts.

CYPs are the major catalysts of NNK alpha-hydroxylation in humans and rodents. ... The relative efficiencies in NNK metabolism by human CYP are (from greatest catalyst to least): 2A13 > 2B6 > 2A6 > 1A2 ~ 1A1 > 2D6 ~ 2E1 ~ 3A4. ... The actual involvement of these enzymes in NNK metabolism in vivo depends on many factors that include relative expression levels, the amount of CYP oxido-reductase expressed in a given tissue, tissue localization and inducibility of individual CYPs, and the concentration of NNK in human tissues. Among hepatic CYPs, 2B6 has the highest affinity for NNK. However, low levels of this enzyme are present in most liver samples. CYP2A6 is also present at relatively low levels, and accounts for < 1% to 4% of the total CYP content. Levels of CYP1A2 are four- to 20-fold higher than those of CYP2A6. Therefore, despite its somewhat higher Km and lower Vmax/Km, CYP1A2 is most probably as important a catalyst of NNK alpha-hydroxylation in human liver as CYP2A6. CYP3A4 may also play a role in hepatic NNK alpha-hydroxylation, since it is often present at concentrations that are 10 to 50 times greater than those of CYP2A6. It is not possible to rule out completely the presence of CYP2A13, the best known human catalyst of NNK metabolism, in the liver. However, the very low hepatic mRNA levels of CYP2A13 relative to CYP2A6 suggest that, if this enzyme is present, it is so at very low levels. Results to date do not identify that any single CYP in the liver is a key player in NNK activation. Several enzymes, including CYP1A2, CYP2A6, CYP2B6 and CYP3A4, clearly play a role. The relative contribution of any one of these CYPs varies among individuals, and their relative abundance and catalytic efficiencies suggest that rarely, if ever, is one of them the dominant catalyst.

For more Metabolism/Metabolites (Complete) data for 4-(N-Nitrosomethylamino)-1-(3-pyridyl)-1-butanone (19 total), please visit the HSDB record page.

NNK has known human metabolites that include 4-[(Hydroxymethyl)nitrosoamino]-1-(3-pyridinyl)-1-butanone.

4-(Methylnitrosoamino)-1-(3-pyridinyl)-1-butanone (NNK) has known thirdhand smoke metabolites that include 2-Hydroxy-1-pyridin-3-ylpropan-1-one, 4-Oxo-4-pyridin-3-ylbutane-1-diazonium, 3-(Oxolan-2-yl)pyridine, NNAL-N-Oxide, 5-(3-Pyridyl))-2-hydroxytetrahydrofuran (lactol), 4-Hydroxy-4-pyridin-3-ylbutanal, 5-(3-Pyridyl)-tetrahydro-furan-2-one(lactone), 1-(3-Pyridinyl)-1,4-butanediol (1,4-Diol), 4-hydroxy-4-(3-pyridyl)-butanoic acid (HPBA), 1-(Methylnitrosoamino)-4-(3-pyridinyl)-1,4-butanediol, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), 4-Hydroxy-1-(3-pyridyl)-1-butanone (HPB), 4-[(Hydroxymethyl)nitrosoamino]-1-(3-pyridinyl)-1-butanone, 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL), 4-Hydroxy-4-(methylnitrosoamino)-1-(3-pyridinyl)-1-butanone, NNAL-N-glucoronide, NNK-N-Oxide, NNAL-O-glucoronide, alpha-[3-[(Hydroxymethyl)nitrosoamino]propyl]-3-pyridinemethanol, 4-Oxo-4-(pyridin-3-yl)butanal, 4-Oxo-4-(3-pyridyl)-butanoic acid (OPBA), and iso-NNAL.

4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) is a known thirdhand smoke metabolite of 4-(Methylnitrosoamino)-1-(3-pyridinyl)-1-butanone (NNK).

Associated Chemicals

Wikipedia

Use Classification

Methods of Manufacturing

One of the products of the reaction of nicotine with nitrite

General Manufacturing Information

Storage Conditions

Interactions

The NNK/mouse lung model has been used extensively by numerous investigators to determine factors, conditions, drugs or chemopreventive compounds that can modulate the formation of lung tumors in mice. One of these studies is summarized below. A study was conducted to determine the capacity of cigarette smoke to induce lung tumors and promote lung tumorigenesis induced by NNK. Groups of 20 female A/J mice, 7 weeks of age, were exposed for 6 hr per day on 5 days per week for 26 weeks to filtered air (FA), cigarette smoke (CS; diluted mainstream smoke (target concentration, 250 mg total particulate matter/cu m) from IR3 research cigarettes), NNK or NNK plus CS. Mice were exposed for 3 days to 50% of the target concentration of CS and for 4 days to 75% of the target concentration of CS before full exposure. Three days before CS exposure, mice received an intraperitoneal injection of 100 mg/kg bw NNK in 0.1 mL saline. Mice were killed 5 weeks after the exposures were terminated. Total tumors were enumerated macroscopically and characterized microscopically. Differences in survival were analysed by Breslow statistics in a Kaplan-Meier survival analysis. Student's t-test with a Bonferroni multiple comparisons correction was used to examine group differences in lung weight, tumor multiplicity for all animals and tumor multiplicity in tumor-bearing animals, with significance set at the p < 0.05 level. The lung tumor incidence among the four groups was: FA, 5/19 (26%); CS, 0/19 (0%); FA + NNK, 19/20 (95%); and CS + NNK, 13/16 (81%). The lung tumor multiplicities (total tumors/animal at risk) were: FA, 0.32 +/- 0.58 tumors per animal; FA+ NNK, 2.50 +/- 1.67 tumors per animal; and CS + NNK, 2.50 +/- 1.97. Those among tumour-bearing animals were: FA, 1.20 +/- 0.44 tumors per animal; FA+ NNK, 2.63 1.61 tumors per animal; and CS + NNK, 3.08 +/- 1.71. CS exposure decreased both body weights and lung weights, but treatment with NNK had no additional effect. Tumor multiplicity was greater in the FA + NNK- and the CS + NNK-treated groups compared with the FA- and CS-treated groups (p < 0.05) among all animals, but tumor multiplicity in the tumor-bearing animals did not differ between the FA-, FA + NNK- or CS + NNK-treated groups.

Dates

2: Tong M, Yu R, Deochand C, de la Monte SM. Differential Contributions of Alcohol and the Nicotine-Derived Nitrosamine Ketone (NNK) to Insulin and Insulin-Like Growth Factor Resistance in the Adolescent Rat Brain. Alcohol Alcohol. 2015 Nov;50(6):670-9. doi: 10.1093/alcalc/agv101. Epub 2015 Sep 15. PubMed PMID: 26373814; PubMed Central PMCID: PMC4608623.

3: Wu Q, Nadesalingam J, Moodley S, Bai X, Liu M. XB130 translocation to microfilamentous structures mediates NNK-induced migration of human bronchial epithelial cells. Oncotarget. 2015 Jul 20;6(20):18050-65. PubMed PMID: 25980441; PubMed Central PMCID: PMC4627235.

4: Tong M, Yu R, Silbermann E, Zabala V, Deochand C, de la Monte SM. Differential Contributions of Alcohol and Nicotine-Derived Nitrosamine Ketone (NNK) to White Matter Pathology in the Adolescent Rat Brain. Alcohol Alcohol. 2015 Nov;50(6):680-9. doi: 10.1093/alcalc/agv102. Epub 2015 Sep 15. PubMed PMID: 26373813; PubMed Central PMCID: PMC4608624.

5: Zhang D, Lei J, Ma J, Chen X, Sheng L, Jiang Z, Nan L, Xu Q, Duan W, Wang Z, Li X, Wu Z, Wu E, Ma Q, Huo X. β2-adrenogenic signaling regulates NNK-induced pancreatic cancer progression via upregulation of HIF-1α. Oncotarget. 2016 Apr 5;7(14):17760-72. doi: 10.18632/oncotarget.5677. PubMed PMID: 26497365; PubMed Central PMCID: PMC4951248.

6: Zabala V, Tong M, Yu R, Ramirez T, Yalcin EB, Balbo S, Silbermann E, Deochand C, Nunez K, Hecht S, de la Monte SM. Potential contributions of the tobacco nicotine-derived nitrosamine ketone (NNK) in the pathogenesis of steatohepatitis in a chronic plus binge rat model of alcoholic liver disease. Alcohol Alcohol. 2015 Mar;50(2):118-31. doi: 10.1093/alcalc/agu083. Epub 2015 Jan 24. PubMed PMID: 25618784; PubMed Central PMCID: PMC4327341.

7: Tang W, Kuruvilla SA, Galitovskiy V, Pan ML, Grando SA, Mukherjee J. Targeting histone deacetylase in lung cancer for early diagnosis: (18)F-FAHA PET/CT imaging of NNK-treated A/J mice model. Am J Nucl Med Mol Imaging. 2014 Jun 7;4(4):324-32. eCollection 2014. PubMed PMID: 24982818; PubMed Central PMCID: PMC4074498.

8: Li L, Megaraj V, Wei Y, Ding X. Identification of cytochrome P450 enzymes critical for lung tumorigenesis by the tobacco-specific carcinogen 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK): insights from a novel Cyp2abfgs-null mouse. Carcinogenesis. 2014 Nov;35(11):2584-91. doi: 10.1093/carcin/bgu182. Epub 2014 Aug 30. PubMed PMID: 25173884; PubMed Central PMCID: PMC4216058.

9: Wei B, Blount BC, Xia B, Wang L. Assessing exposure to tobacco-specific carcinogen NNK using its urinary metabolite NNAL measured in US population: 2011-2012. J Expo Sci Environ Epidemiol. 2016 May-Jun;26(3):249-56. doi: 10.1038/jes.2014.88. Epub 2015 Jan 7. PubMed PMID: 25564369; PubMed Central PMCID: PMC4520776.

10: Bodhicharla R, Ryde IT, Prasad GL, Meyer JN. The tobacco-specific nitrosamine 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) induces mitochondrial and nuclear DNA damage in Caenorhabditis elegans. Environ Mol Mutagen. 2014 Jan;55(1):43-50. doi: 10.1002/em.21815. Epub 2013 Sep 7. PubMed PMID: 24014178.

11: Cao B, Zhang Q, Ji H, Liu J, Lang H, Feng M, Zhang J. Simultaneous determination of NNK and its metabolites in mouse tissue for evaluating the effects of chronic alcohol consumption on the metabolism of NNK in mouse liver and lung. Anal Bioanal Chem. 2014 Jul;406(18):4465-71. doi: 10.1007/s00216-014-7851-3. Epub 2014 May 11. PubMed PMID: 24817362.

12: Naizhen X, Linnoila RI, Kimura S. Co-expression of Achaete-Scute Homologue-1 and Calcitonin Gene-Related Peptide during NNK-Induced Pulmonary Neuroendocrine Hyperplasia and Carcinogenesis in Hamsters. J Cancer. 2016 Oct 23;7(14):2124-2131. eCollection 2016. PubMed PMID: 27877229; PubMed Central PMCID: PMC5118677.

13: Jamal QM, Dhasmana A, Lohani M, Firdaus S, Ansari MY, Sahoo GC, Haque S. Binding Pattern Elucidation of NNK and NNAL Cigarette Smoke Carcinogens with NER Pathway Enzymes: an Onco- Informatics Study. Asian Pac J Cancer Prev. 2015;16(13):5311-7. PubMed PMID: 26225671.

14: Hu CW, Hsu YW, Chen JL, Tam LM, Chao MR. Direct analysis of tobacco-specific nitrosamine NNK and its metabolite NNAL in human urine by LC-MS/MS: evidence of linkage to methylated DNA lesions. Arch Toxicol. 2014 Feb;88(2):291-9. doi: 10.1007/s00204-013-1137-y. Epub 2013 Sep 22. PubMed PMID: 24057573.

15: Mennecier G, Torres LN, Cogliati B, Sanches DS, Mori CM, Latorre AO, Chaible LM, Mackowiak II, Nagamine MK, Da Silva TC, Fukumasu H, Dagli ML. Chronic exposure of lung alveolar epithelial type II cells to tobacco-specific carcinogen NNK results in malignant transformation: a new in vitro lung carcinogenesis model. Mol Carcinog. 2014 May;53(5):392-402. doi: 10.1002/mc.21987. Epub 2012 Nov 30. PubMed PMID: 23203541.

16: Ge GZ, Xu TR, Chen C. Tobacco carcinogen NNK-induced lung cancer animal models and associated carcinogenic mechanisms. Acta Biochim Biophys Sin (Shanghai). 2015 Jul;47(7):477-87. doi: 10.1093/abbs/gmv041. Epub 2015 Jun 3. Review. PubMed PMID: 26040315.

17: Xue J, Yang S, Seng S. Mechanisms of Cancer Induction by Tobacco-Specific NNK and NNN. Cancers (Basel). 2014 May 14;6(2):1138-56. doi: 10.3390/cancers6021138. PubMed PMID: 24830349; PubMed Central PMCID: PMC4074821.

18: Sun Z, Xiao Z. 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) regulates CTL activation and memory programming. Biochem Biophys Res Commun. 2013 Jun 7;435(3):472-6. doi: 10.1016/j.bbrc.2013.05.011. Epub 2013 May 11. PubMed PMID: 23673295; PubMed Central PMCID: PMC3787869.

19: Modesto JL, Hull A, Angstadt AY, Berg A, Gallagher CJ, Lazarus P, Muscat JE. NNK reduction pathway gene polymorphisms and risk of lung cancer. Mol Carcinog. 2015 Jun;54 Suppl 1:E94-E102. doi: 10.1002/mc.22187. Epub 2014 Jun 29. PubMed PMID: 24976539.

20: Carson JL, Brighton LE, Jaspers I. Phenotypic modification of human airway epithelial cells in air-liquid interface culture induced by exposure to the tobacco-specific nitrosamine 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK). Ultrastruct Pathol. 2015 Apr;39(2):104-9. doi: 10.3109/01913123.2014.960546. Epub 2014 Oct 2. PubMed PMID: 25275891.